N-(2,3-dimethoxybenzyl)-2-(dimethylamino)-2-(4-fluorophenyl)acetamide
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Description
N-(2,3-dimethoxybenzyl)-2-(dimethylamino)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H23FN2O3 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.16927076 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Binding Characteristics and Radioligand Development
N-(2,3-dimethoxybenzyl)-2-(dimethylamino)-2-(4-fluorophenyl)acetamide has been explored in various studies for its binding characteristics and potential as a radioligand, particularly focusing on peripheral benzodiazepine receptors (PBRs). For instance, research involving derivatives like [3H]DAA1106, a selective ligand for PBRs, demonstrated its potent and selective binding, offering insights into the physiological relevance of PBR-mediated events (Chaki et al., 1999). Furthermore, the development of radioligands such as [(11)C]DAA1106 for PBR in mouse brain supports its potential for in vivo imaging and studying microglial activation in neurological conditions (Zhang et al., 2003).
Synthesis and Photoreactivity Studies
The compound's structural derivatives have also been subject to synthesis and photoreactivity studies, highlighting their potential in creating novel molecules. For example, molecules with substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide showed distinct photoreactivity, offering pathways for developing photoresponsive drugs or probes (Katritzky et al., 2003).
Neuropharmacological Evaluation
Significantly, the neuropharmacological evaluation of related compounds like DAA1097 and DAA1106 has revealed their anxiolytic properties without affecting spontaneous locomotor activity, indicating their potential as novel anxiolytic agents with selective action on PBRs (Okuyama et al., 1999).
Application in Alzheimer's Disease Research
Additionally, compounds like 18F-PBR06, derived from the core structure of this compound, have been utilized in Alzheimer's disease research. PET imaging with 18F-PBR06 has demonstrated its ability to detect alterations in translocator protein (TSPO) levels, a biomarker of microglial activation, in mouse models of Alzheimer's disease, suggesting its utility in understanding neuroinflammation and the progression of neurodegenerative diseases (James et al., 2015).
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(dimethylamino)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c1-22(2)17(13-8-10-15(20)11-9-13)19(23)21-12-14-6-5-7-16(24-3)18(14)25-4/h5-11,17H,12H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLCKMWSFYNRJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=C(C=C1)F)C(=O)NCC2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.